molecular formula C13H21NO B2582107 2-(Benzylamino)-4-methylpentan-1-ol CAS No. 92111-70-1

2-(Benzylamino)-4-methylpentan-1-ol

Cat. No. B2582107
CAS RN: 92111-70-1
M. Wt: 207.317
InChI Key: NGUIWPIKSQLDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Benzylamino)-4-methylpentan-1-ol” is a complex organic compound. It contains a benzylamine group, which is an organic compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .


Synthesis Analysis

The synthesis of compounds similar to “2-(Benzylamino)-4-methylpentan-1-ol” has been reported in various studies. For instance, a series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modifying cholinesterase inhibitors toward β-secretase inhibition . Another study reported the synthesis of 2-benzylamino-3-substituted quinazolines .

Scientific Research Applications

  • Cholinesterase Inhibition : Modifications of cholinesterase inhibitors led to the discovery of a multipotent anti-Alzheimer’s agent. Compound 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione) showed inhibitory potency against acetylcholinesterase (AChE), a symptomatic target, and disease-modifying targets: β-secretase (BACE-1) and Aβ-aggregation .

Alzheimer’s Disease Research

Given its potential as an anti-Alzheimer’s agent, 2-(Benzylamino)-4-methylpentan-1-ol warrants further investigation. It inhibits AChE, which is crucial for cognitive function, and also targets β-secretase, involved in amyloid plaque formation .

Tyrosinase Inhibition

Researchers have designed and synthesized derivatives of 2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one as tyrosinase inhibitors. These compounds may have applications in skin-related research, including anti-melanogenic effects and antioxidant properties .

Plant Growth Regulators

While not directly related to 2-(Benzylamino)-4-methylpentan-1-ol, studies on growth regulators like 6-benzylaminopurine (6-BAP) provide insights into plant physiology. Investigating the effects of different growth regulators on shoot growth and rhizome production in plants (e.g., ginger) contributes to agricultural research .

Computational Modeling

Molecular modeling studies can reveal interactions between 2-(Benzylamino)-4-methylpentan-1-ol and target enzymes. Understanding binding modes and active site interactions aids drug design and optimization .

properties

IUPAC Name

2-(benzylamino)-4-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11(2)8-13(10-15)14-9-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUIWPIKSQLDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-4-methylpentan-1-ol

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